

Traxoprodil Mesylate vs. Ifenprodil: A Comparative Analysis of NR2B Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Traxoprodil Mesylate

Cat. No.: B1243784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Traxoprodil mesylate** and ifenprodil, two well-characterized antagonists of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on their differential selectivity for the NR2B subunit. The following sections present quantitative data, experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding of their pharmacological profiles.

Introduction

Ifenprodil is a phenylethanolamine derivative that was among the first compounds identified as a selective antagonist for NMDA receptors containing the NR2B subunit.^[1] Its unique mechanism of action, distinct from competitive antagonists at the glutamate or glycine binding sites and from channel blockers, has made it a valuable tool in neuroscience research.^[1]

Traxoprodil (also known as CP-101,606) is a structural analog of ifenprodil, developed to improve upon its pharmacological profile.^[2] A key distinction is that Traxoprodil is devoid of the significant α 1-adrenergic receptor activity associated with ifenprodil, thereby reducing the potential for certain side effects.^[2] Both compounds act as noncompetitive antagonists, binding to the amino-terminal domain (ATD) of the NR2B subunit.

Quantitative Comparison of Receptor Affinity

The selectivity of **Traxoprodil mesylate** and ifenprodil for the NR2B subunit over the NR2A subunit is a critical aspect of their pharmacological profiles. This selectivity is quantified through

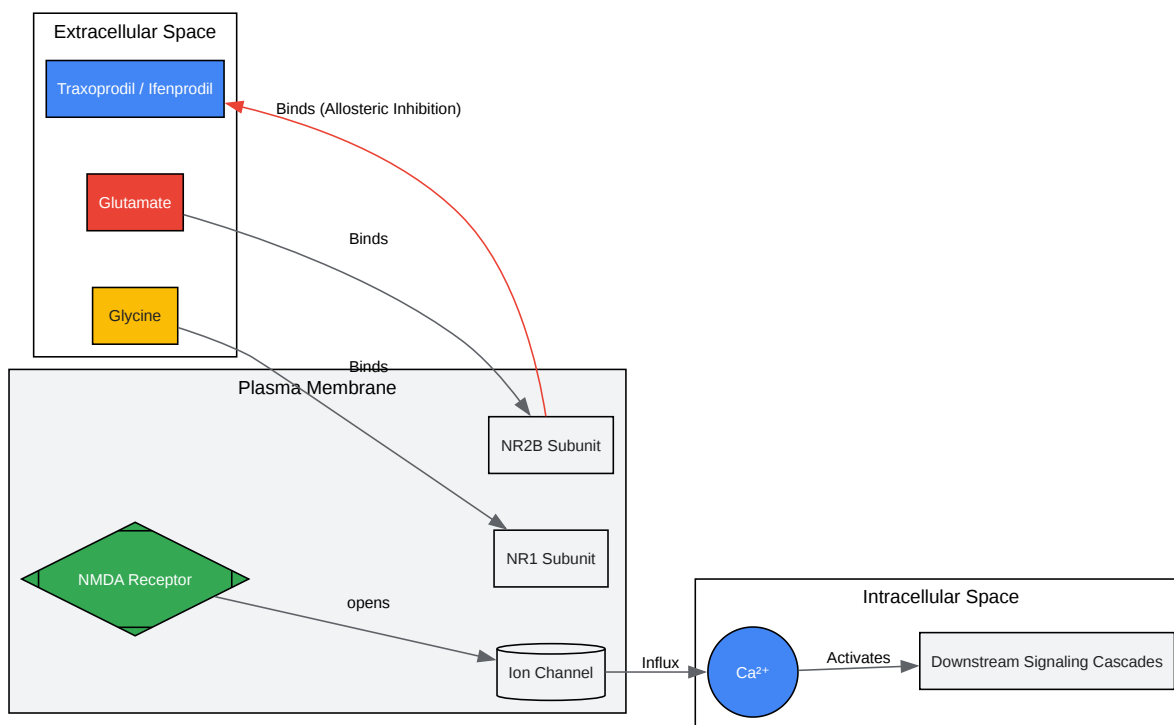
binding affinity (K_i) and functional inhibition (IC_{50}) values. The following table summarizes the available data from radioligand binding assays and electrophysiological studies.

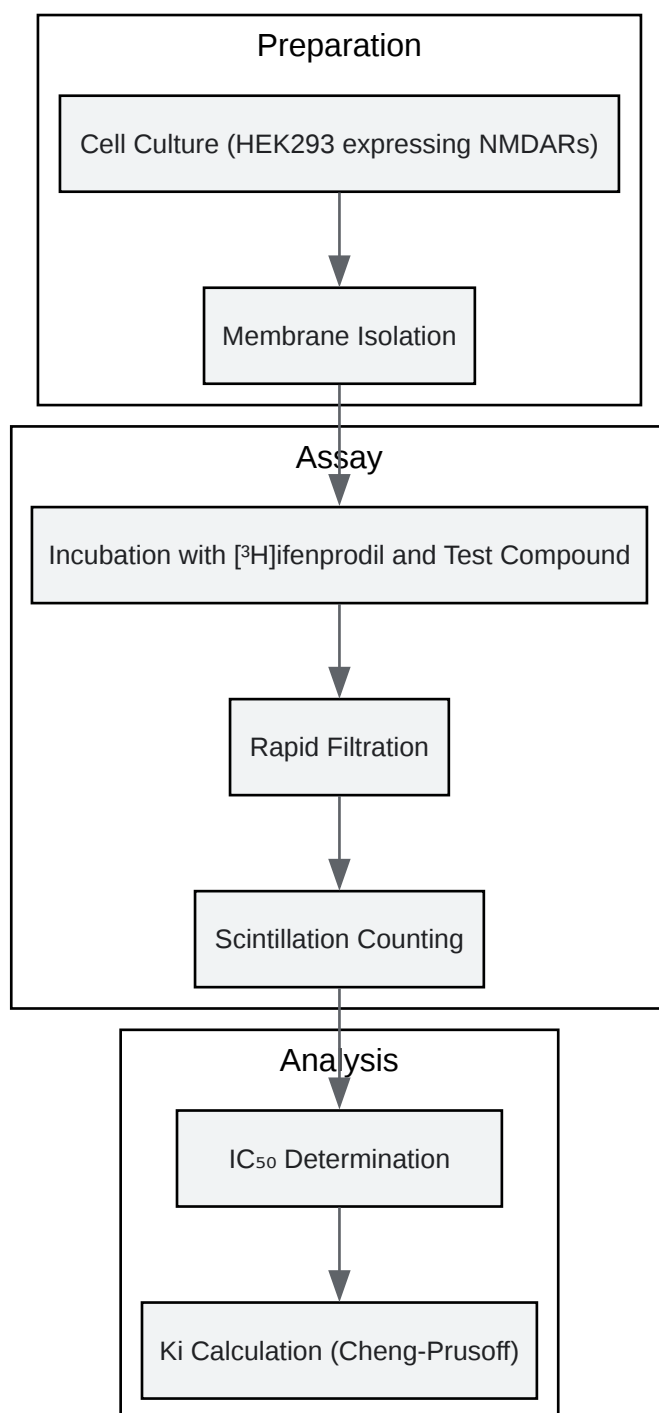
Compound	Target	IC_{50} (μM)	K_i (nM)	Selectivity (NR2A/NR2B)
Ifenprodil	NR1A/NR2B	0.34[3]	-	~429-fold
NR1A/NR2A	146	-		
$\alpha 1$ -adrenergic receptor	-	Potent affinity		
Traxoprodil mesylate	NR2B	-	Strong affinity	High
NR2A	No affinity reported	-		
$\alpha 1$ -adrenergic receptor	Devoid of activity	-		

Note: Specific K_i values for Traxoprodil at individual NMDA receptor subunits are not readily available in the reviewed literature; however, multiple sources confirm its high selectivity for NR2B with negligible affinity for NR2A.

Mechanism of Action and Signaling Pathway

Both Traxoprodil and ifenprodil exert their inhibitory effects by binding to a specific site on the NR2B subunit of the NMDA receptor. This binding event allosterically modulates the receptor, reducing the probability of channel opening in response to glutamate and glycine binding, thereby inhibiting the influx of Ca^{2+} into the neuron.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Traxoprodil - Wikipedia [en.wikipedia.org]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- To cite this document: BenchChem. [Traxoprodil Mesylate vs. Ifenprodil: A Comparative Analysis of NR2B Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243784#traxoprodil-mesylate-vs-ifenprodil-differences-in-nr2b-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com